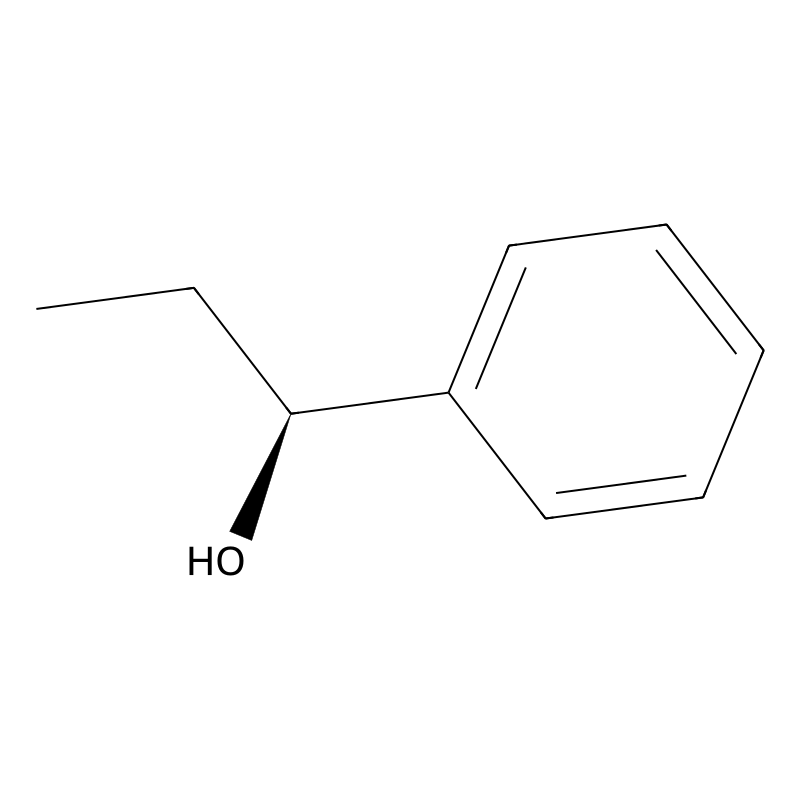(S)-(-)-1-Phenyl-1-propanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(S)-(-)-1-Phenyl-1-propanol is an organic compound with the molecular formula C₉H₁₂O. It is a chiral alcohol, characterized by a phenyl group attached to a propanol backbone. This compound exists in two enantiomeric forms, with (S)-(-)-1-phenyl-1-propanol being the biologically active form. Its structure features a secondary alcohol functional group, which plays a crucial role in its reactivity and interactions in various chemical and biological contexts .
Chiral Synthons
(S)-(-)-1-Phenyl-1-propanol serves as a crucial chiral synthon in organic synthesis. A chiral synthon is a building block molecule used to introduce a specific chirality into a target molecule. Due to its readily available hydroxyl group, (S)-(-)-1-Phenyl-1-propanol can be derivatized into various functional groups, allowing researchers to incorporate the desired chirality into complex molecules. For instance, it can be converted into aldehydes, ketones, esters, or amines, all while retaining its defined chirality. This property makes it a versatile tool for synthesizing enantiopure pharmaceuticals, agrochemicals, and other chiral compounds [1].
Here are some examples of research articles utilizing (S)-(-)-1-Phenyl-1-propanol as a chiral synthon:
- Enantioselective synthesis of β-hydroxy-α-amino acids using (S)-(-)-1-Phenyl-1-propanol as a chiral starting material
- Application of (S)-(-)-1-Phenyl-1-propanol in the synthesis of chiral cyclopropane derivatives
Ligand in Asymmetric Catalysis
(S)-(-)-1-Phenyl-1-propanol can also function as a ligand in asymmetric catalysis. Ligands are molecules that bind to a catalyst and influence its reactivity and selectivity. The chirality of (S)-(-)-1-Phenyl-1-propanol allows it to interact differently with different enantiomers of a substrate molecule, leading to the preferential formation of a desired enantiomer in the reaction. This makes it a valuable tool for researchers developing new methods for asymmetric synthesis [2].
Here are some research articles exploring the use of (S)-(-)-1-Phenyl-1-propanol as a ligand in asymmetric catalysis:
- Hydroxylation Reactions: It can undergo benzylic hydroxylation, leading to the formation of various hydroxylated products. For instance, reactions with ethylbenzene can yield (S)-1-phenylethanol and acetophenone as byproducts .
- Oxidation: The compound can be oxidized to form ketones or aldehydes under specific conditions. For example, chloroperoxidase enzymes have been shown to facilitate the oxidation of (S)-(-)-1-phenyl-1-propanol into various products .
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
(S)-(-)-1-Phenyl-1-propanol exhibits notable biological activities. It has been investigated for its potential roles in:
- Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibacterial agents.
- Pharmacological Effects: The compound has been explored for its effects on the central nervous system, with implications for use in pharmaceuticals targeting mood disorders and other neurological conditions .
There are several methods for synthesizing (S)-(-)-1-phenyl-1-propanol:
- Asymmetric Synthesis: One common approach involves using chiral catalysts or reagents that selectively produce the (S) enantiomer from prochiral substrates.
- Biocatalytic Processes: Enzymatic methods utilizing specific oxidoreductases have been employed to achieve high enantioselectivity in producing (S)-(-)-1-phenyl-1-propanol from corresponding precursors .
These methods are significant for producing the compound with high purity and yield.
(S)-(-)-1-Phenyl-1-propanol finds applications across various fields:
- Pharmaceuticals: It serves as an intermediate in synthesizing drugs due to its biological activity.
- Fragrance Industry: The compound is also used in perfumery for its pleasant scent profile, contributing to formulations of various fragrances .
Research on the interactions of (S)-(-)-1-phenyl-1-propanol has revealed:
- Enzyme Interactions: Studies have shown that this compound can interact with various enzymes, influencing metabolic pathways and potentially leading to therapeutic effects.
- Receptor Binding: Investigations into its binding affinity to specific receptors have provided insights into its pharmacological potential, particularly in neuropharmacology .
Several compounds share structural similarities with (S)-(-)-1-phenyl-1-propanol. Here are some notable examples:
| Compound Name | Structure Type | Unique Characteristics |
|---|---|---|
| 1-Phenylethanol | Primary Alcohol | Less sterically hindered; different biological activity |
| 2-Phenylpropanol | Secondary Alcohol | Different stereochemistry; potential for different reactivity |
| Benzyl alcohol | Primary Alcohol | Lacks the propanol chain; used primarily as a solvent |
(S)-(-)-1-Phenyl-1-propanol is unique due to its specific chiral configuration and associated biological activities, distinguishing it from these similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








